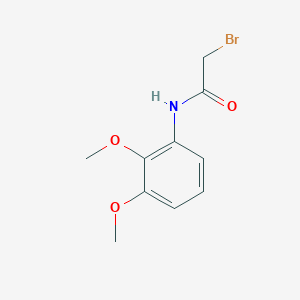

2-Bromo-N-(2,3-dimethoxyphenyl)acetamide

Description

2-Bromo-N-(2,3-dimethoxyphenyl)acetamide is a brominated acetamide derivative featuring a 2,3-dimethoxyphenyl substituent. The compound’s molecular formula is C₁₀H₁₂BrNO₃ (calculated based on structural analysis), with a molecular weight of 274.11 g/mol.

Properties

IUPAC Name |

2-bromo-N-(2,3-dimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3/c1-14-8-5-3-4-7(10(8)15-2)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWCMFRCRPUSHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

2,3-Dimethoxyaniline + Bromoacetyl bromide → this compound

Detailed Preparation Method

Reagents and Solvents

- 2,3-Dimethoxyaniline : The aromatic amine substrate bearing two methoxy groups at positions 2 and 3 on the phenyl ring.

- Bromoacetyl bromide : The acylating agent providing the bromoacetamide moiety.

- Base : Commonly triethylamine or potassium carbonate to capture HBr formed during the reaction.

- Solvents : Dry dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are typically used to dissolve reactants and facilitate the reaction.

Reaction Conditions

- The reaction is generally performed under an inert atmosphere (nitrogen or argon) to avoid moisture and oxidation.

- Temperature control is critical; the acylation is often initiated at low temperatures (0°C to -20°C) to minimize side reactions and then allowed to warm to room temperature for completion.

- Stirring is maintained throughout the reaction to ensure homogeneity.

Procedure Overview

- Base Addition : The amine (2,3-dimethoxyaniline) is dissolved in the chosen dry solvent, and the base is added to the solution.

- Acylating Agent Addition : Bromoacetyl bromide is added dropwise to the cooled reaction mixture to control the exothermic reaction.

- Reaction Progress : After addition, the mixture is stirred at room temperature for several hours (often overnight) to ensure complete conversion.

- Work-up : The reaction mixture is concentrated under reduced pressure, and the crude product is purified by filtration, recrystallization, or chromatography.

- Purification : Recrystallization from methanol or ethyl acetate is common to obtain the pure compound.

Alternative Method Using Bromoacetic Acid and Coupling Agents

To overcome issues such as decomposition of bromoacetyl bromide and double alkylation of the amine, an alternative method involves:

- Reacting 2,3-dimethoxyaniline with bromoacetic acid in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC) .

- This reaction is typically carried out in dry THF or DMF at room temperature with stirring overnight.

- The byproduct dicyclohexylurea is removed by filtration.

- This method tends to give higher yields and avoids instability problems associated with bromoacetyl bromide.

Representative Data Table of Reaction Conditions and Yields

| Preparation Method | Solvent | Base/Coupling Agent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Acylation with bromoacetyl bromide | DCM, THF, or DMF | Triethylamine or K2CO3 | 0°C to RT | Overnight | ~70-75 | Requires low temp to avoid side reactions |

| Coupling with bromoacetic acid + DCC | THF or DMF | N,N-Dicyclohexylcarbodiimide | Room temp | Overnight | >85 | Higher yield, avoids bromoacetyl bromide issues |

Research Findings and Optimization Notes

- The reaction of 2,3-dimethoxyaniline with bromoacetyl bromide is sensitive to temperature and pH; maintaining low temperature during addition and neutral to slightly basic pH optimizes yield and purity.

- Use of dry solvents and inert atmosphere prevents hydrolysis and side reactions.

- The alternative DCC-mediated coupling with bromoacetic acid is advantageous for scale-up and provides more consistent yields.

- Purity and identity are confirmed by spectroscopic methods such as ^1H-NMR, showing characteristic signals for methoxy groups, aromatic protons, and the methylene adjacent to bromine.

- Melting points and chromatographic profiles are consistent with literature values, confirming compound integrity.

Summary of Key Spectroscopic Data (Typical for this compound)

| Spectroscopic Feature | Typical Data (in CDCl3 or DMSO-d6) |

|---|---|

| ^1H-NMR (ppm) | 3.7-3.9 (s, 6H, 2x OCH3), 4.0-4.2 (s, 2H, CH2Br), aromatic protons 6.5-7.5 (multiplets) |

| Melting Point (°C) | ~170-175 |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2,3-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide (DMF).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Formation of substituted acetamides.

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amines.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis: The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with desired properties.

Biology

- Antimicrobial Properties: Preliminary studies have shown that 2-Bromo-N-(2,3-dimethoxyphenyl)acetamide exhibits antimicrobial activity against several bacterial strains. Its mechanism may involve inhibiting specific enzymes essential for bacterial growth.

- Anticancer Potential: Research indicates that this compound may possess anticancer properties, making it a candidate for further studies in cancer therapeutics. The presence of the dimethoxyphenyl group is believed to enhance its interaction with biological targets.

Medicine

- Drug Development: The compound is being explored for its potential therapeutic applications, particularly in drug development targeting infections and cancer. Its structural characteristics suggest it may interact favorably with biological receptors or enzymes involved in disease processes .

Industry

- Specialty Chemicals Production: In industrial settings, this compound can be utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it valuable for synthesizing new materials with specific properties.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria; further studies recommended to explore mechanisms. |

| Study 2 | Anticancer Activity | In vitro assays indicated potential inhibition of cancer cell proliferation; ongoing research aims to elucidate specific pathways involved. |

| Study 3 | Synthesis Optimization | Developed a more efficient synthetic route using continuous flow reactors, improving yield and reducing waste. |

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2,3-dimethoxyphenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting or modifying the activity of enzymes or receptors. The bromine atom and the dimethoxyphenyl group may play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares key structural features, physical properties, and synthesis data of 2-Bromo-N-(2,3-dimethoxyphenyl)acetamide with its analogs:

Key Observations:

- Methoxy groups also participate in hydrogen bonding, influencing crystal packing . Halogen Substituents: Bromo and chloro analogs (e.g., compounds 8, 9) exhibit higher molecular weights and melting points due to stronger van der Waals interactions. Fluorine substituents (e.g., compound in ) introduce electronegativity but reduce steric bulk compared to methoxy groups.

Synthetic Yields :

Crystallographic and Conformational Comparisons

- Dihedral Angles : In 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide, the dihedral angle between the aromatic rings is 66.4°, with the acetamide group twisted by 40.0° relative to the phenyl planes . For the target compound, the 2,3-dimethoxy groups may impose a similar torsional strain, affecting molecular conformation and packing.

- Hydrogen Bonding : Methoxy groups in the target compound could facilitate N–H⋯O hydrogen bonds (as seen in ), whereas halogenated analogs rely more on weaker C–H⋯X interactions.

Biological Activity

2-Bromo-N-(2,3-dimethoxyphenyl)acetamide is a compound of interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant studies surrounding this compound, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 2096987-44-7

- Molecular Formula : C10H12BrN1O3

- Appearance : Typically a white crystalline solid.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is hypothesized to exert its effects through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects.

- Receptor Modulation : The compound might interact with neurotransmitter receptors, influencing neurological functions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. For instance:

- Bacterial Inhibition : The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) reported in several studies.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

Anticancer Properties

Research has also highlighted the potential anticancer effects of this compound:

- Cell Line Studies : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have demonstrated significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

Study 1: Antimicrobial Evaluation

A study conducted by Siddiqui et al. (2017) evaluated the antimicrobial activity of various acetamide derivatives, including this compound. The results indicated that the compound exhibited a strong inhibitory effect against Gram-positive bacteria, suggesting its potential as a therapeutic agent for bacterial infections.

Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers investigated the cytotoxic effects of several acetamide derivatives on cancer cell lines. The findings revealed that this compound significantly inhibited cell growth in MCF-7 cells, indicating its potential use in cancer therapy.

Q & A

Q. What are the common synthetic routes for 2-Bromo-N-(2,3-dimethoxyphenyl)acetamide?

The compound is typically synthesized via coupling reactions. A representative method involves reacting bromophenylacetic acid derivatives with substituted anilines using carbodiimide coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC·HCl) in dichloromethane at 273 K. Triethylamine is added to maintain basicity, followed by extraction and crystallization .

| Reaction Conditions | Details |

|---|---|

| Reagents | Bromophenylacetic acid, substituted aniline, EDC·HCl, triethylamine |

| Solvent | Dichloromethane |

| Temperature | 273 K |

| Workup | Extraction with HCl, washing with NaHCO₃, brine, and solvent evaporation |

| Crystallization | Slow evaporation from methylene chloride |

Q. Which spectroscopic and analytical methods are used for characterization?

Key techniques include:

- NMR Spectroscopy : For structural elucidation of aromatic protons and acetamide groups.

- IR Spectroscopy : To confirm the presence of amide C=O stretches (~1650–1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹).

- Mass Spectrometry : For molecular weight validation and fragmentation pattern analysis.

- X-ray Crystallography : To determine crystal packing and hydrogen-bonding networks (see advanced questions) .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure determination?

Discrepancies in X-ray data (e.g., twinning, weak diffraction) require robust refinement tools. The SHELX suite (SHELXL, SHELXS) is widely used for small-molecule refinement. Key steps include:

Q. How do intermolecular interactions influence the compound’s stability and packing?

Crystal structures of related acetamides reveal N–H⋯O hydrogen bonds and weak C–H⋯O/F interactions, forming infinite chains along specific crystallographic axes. For example, in 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide, dihedral angles between aromatic rings (66.4°) and acetamide groups contribute to packing stability .

Q. What strategies optimize reaction yields in large-scale synthesis?

Critical factors include:

Q. How are experimental phasing challenges addressed in X-ray diffraction studies?

SHELXC/D/E pipelines enable rapid phasing for macromolecules, but small molecules may require direct methods. For twinned data, SHELXL’s twin refinement tools (BASF, TWIN commands) are critical. High-resolution data (>1.0 Å) improve reliability .

Q. How can structure-activity relationships (SAR) guide analogue design?

SAR studies focus on modifying substituents on the phenyl ring (e.g., methoxy, bromo groups) to enhance bioactivity. For example, replacing 2,3-dimethoxy groups with halogens or bulkier substituents alters binding affinity to biological targets like enzymes or receptors. Interaction studies (e.g., molecular docking, NMR titrations) validate hypothesized binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.